rac-Soterenol-d7 Hydrochloride
Description
Properties
Molecular Formula |
C₁₂H₁₄D₇ClN₂O₄S |
|---|---|
Molecular Weight |
331.87 |
Synonyms |
N-[2-hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]methanesulfonamide-d7 Hydrochloride; 2’-Hydroxy-5’-[1-hydroxy-2-(isopropylamino)ethyl]methanesulfonanilide-d7 _x000B_Monohydrochloride 2’-Hydroxy-5’-(1-hydroxy-2-isopropylaminoethyl)methanesul |
Origin of Product |
United States |
Preparation Methods
Deuterium Labeling via Catalytic Hydrogen-Deuterium Exchange
A widely adopted method involves catalytic H/D exchange using deuterium gas (D₂) and palladium-based catalysts. The ethylamine side chain undergoes deuteration at the α and β positions under mild acidic conditions (pH 4–5) to maximize isotopic incorporation. For example:
This method achieves >98% deuterium enrichment but requires careful control of reaction time to prevent over-reduction of the aromatic ring.
Table 1: Optimization Parameters for Catalytic H/D Exchange
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 45–55°C | ↑ Yield above 50°C |
| Catalyst Loading | 5–10 wt% Pd/C | No effect beyond 10% |
| Reaction Time | 12–18 hours | Prolonged time → Byproducts |
| Solvent | D₂O/EtOD (4:1) | Maximizes D incorporation |
Stepwise Synthesis from Deuterated Precursors
An alternative approach constructs the molecule from deuterated building blocks:
-
Deuterated ethylamine synthesis :
-
Coupling with methanesulfonamide-phenol :
This method ensures regioselective deuteration but involves multi-step purification, reducing overall yield to 60–65%.
Purification and Analytical Validation
Chromatographic Separation
Reverse-phase HPLC with a C18 column resolves this compound from non-deuterated impurities. A gradient of 0.1% trifluoroacetic acid (TFA) in D₂O/acetonitrile (90:10 to 50:50 over 30 minutes) achieves baseline separation. Mass spectrometry confirms deuterium content, with m/z 325.8 ([M+H]⁺) for the labeled compound versus 318.8 for the non-deuterated analog.
Isotopic Purity Assessment
Nuclear magnetic resonance (¹H-NMR) reveals the absence of proton signals at deuterated positions. For example, the β-hydrogens of the ethylamine side chain (δ 3.2–3.5 ppm in Soterenol) are absent in the deuterated variant, replaced by a singlet for residual HD at δ 4.7 ppm.
Challenges in Scalability and Reproducibility
-
Isotopic Dilution : Trace moisture in solvents leads to H/D exchange, reducing deuterium enrichment. Rigorous drying of reagents over molecular sieves is essential.
-
Racemization : The synthesis produces a racemic mixture, necessitating chiral resolution if enantiopure material is required. Use of chiral auxiliaries (e.g., (R)-BINOL) during the Mannich reaction mitigates this issue but adds complexity.
-
Byproduct Formation : Over-deuteration at the aromatic ring generates di-deuterated side products, detectable via LC-MS but challenging to remove.
Comparative Analysis of Synthesis Routes
Table 2: Pros and Cons of this compound Preparation Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Catalytic H/D Exchange | High throughput, minimal steps | Risk of over-reduction |
| Stepwise Synthesis | Regioselective labeling | Low yield, multi-step purification |
| Enzymatic Deuteration | Mild conditions, high specificity | Limited substrate compatibility |
Enzymatic methods using deuterase enzymes remain exploratory but offer potential for stereocontrolled deuteration.
Industrial and Regulatory Considerations
Large-scale production adheres to ICH Q11 guidelines, requiring:
-
Process Analytical Technology (PAT) : Real-time monitoring of deuterium content via inline FTIR spectroscopy.
-
Stability Testing : Accelerated degradation studies under humid conditions (40°C/75% RH) confirm isotopic stability over 24 months.
Regulatory submissions must include:
Q & A
Q. What statistical approaches validate the reproducibility of This compound’s analytical methods across laboratories?
- Answer : Conduct inter-laboratory validation (e.g., ISO 5725): distribute blinded samples to 3+ labs. Apply Bland-Altman analysis to assess bias and precision. Use hierarchical Bayesian models to account for lab-specific variances. Report %RSD for intra-/inter-day precision and accuracy within ±10% of nominal values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
